4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-4-5(2)13-9-7(4)8(10)11-6(3)12-9/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOQGBZKVBVNLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366129 | |
| Record name | 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83548-58-7 | |
| Record name | 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
4-Chloropyrimidine as a Key Intermediate
The thieno[2,3-d]pyrimidine skeleton is often assembled by fusing a thiophene ring to a pre-formed pyrimidine moiety. A prominent method involves substituting the 4-chloro group on pyrimidine with sulfur-containing nucleophiles to initiate cyclization. For example, Kobayashi et al. demonstrated that 4-chloropyrimidines react with thiols or thioureas under basic conditions to form thieno[2,3-d]pyrimidines. Adapting this approach, 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine could be synthesized by reacting 4-chloro-2,5,6-trimethylpyrimidine with a methyl-substituted thiophene precursor.
Gewald Reaction for Thiophene Ring Construction
The Gewald reaction, which constructs 2-aminothiophenes from ketones, cyanoacetates, and elemental sulfur, offers a pathway to introduce methyl groups at the 2-position of the thiophene ring. By employing methyl ketones (e.g., acetone) and cyanoacetates, 2-amino-5-methylthiophene-3-carbonitrile can be generated. Subsequent condensation with a chlorinated pyrimidine derivative may yield the target compound.
Chlorination and Methylation Techniques
Early-Stage Chlorination
Chlorination at the 4-position of the pyrimidine ring is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, dichloroacrylonitrile intermediates were treated with POCl₃ to install the chloro group. Similarly, 4-hydroxy-2,5,6-trimethylpyrimidine could be chlorinated with POCl₃ under reflux to yield the 4-chloro derivative before thiophene fusion.
Methyl Group Introduction
Methyl substituents at the 2, 5, and 6 positions can be introduced via:
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Pre-methylated starting materials : Using 2-methylthiophene derivatives or methyl-substituted malononitrile in cyclocondensation reactions.
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Post-synthesis alkylation : Treating the thienopyrimidine core with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., NaH or K₂CO₃). For example, methylation at the 5- and 6-positions may occur via nucleophilic aromatic substitution under controlled conditions.
One-Pot Synthesis and Temperature-Controlled Cyclization
A one-pot approach combining cyclization and elimination steps, as described in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, could be adapted for thienopyrimidines. Key steps include:
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Condensation : Reacting 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in cyclohexane at 30–110°C using ZnCl₂ as a catalyst.
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Cyclization : Treating the intermediate with formamidine acetate and sodium methoxide in methanol, followed by temperature-programmed elimination (35–70°C).
Adapting this protocol, substituting dichloroacrylonitrile with a methylated thiophene precursor may yield the desired product.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various amine derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Synthesis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
The synthesis of this compound typically involves the reaction of 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one with appropriate chlorinating agents. Various synthetic routes have been documented, emphasizing the importance of regioselectivity and yield optimization in the production of this compound .
Anticancer Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, compounds containing the thieno[2,3-d]pyrimidine scaffold have been shown to inhibit key cancer-related targets such as cyclin-dependent kinases (CDKs) and phosphatidylinositol-3 kinase (PI3K) pathways. These pathways are crucial for cell cycle regulation and tumor growth, making them prime targets for anticancer therapies .
Antimicrobial Activity
There is emerging evidence that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. Studies have reported their effectiveness against various bacterial strains and fungi, suggesting their potential use as antibiotic agents in treating infections .
Antitumor Agents
The compound's ability to inhibit tumor growth has led to its investigation as a potential lead compound for developing new antitumor agents. Its structural similarity to known anticancer drugs facilitates the exploration of structure-activity relationships (SAR) that can guide the design of more potent analogs .
Central Nervous System (CNS) Disorders
Thieno[2,3-d]pyrimidines have also been studied for their effects on the central nervous system. Some derivatives have shown promise as anticonvulsants and neuroprotective agents. The modulation of neurotransmitter systems by these compounds could provide therapeutic avenues for conditions such as epilepsy and neurodegenerative diseases .
Case Study: Anticancer Activity
In a study examining the efficacy of thieno[2,3-d]pyrimidine derivatives against prostate cancer cells (PC-3), several compounds were identified with IC50 values in the low micromolar range (e.g., 1.54 μM). This highlights the potential of these compounds as effective anticancer agents with manageable toxicity profiles .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives against common pathogens. The results indicated a notable reduction in bacterial growth at submicromolar concentrations, suggesting that these compounds could serve as a basis for developing novel antibiotics .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Target/Pathway | IC50 Value |
|---|---|---|---|
| This compound | Anticancer | Cyclin-dependent kinases | 1.54 μM |
| Various thieno derivatives | Antimicrobial | Bacterial growth inhibition | Submicromolar |
Mechanism of Action
The mechanism of action of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . For instance, it can bind to receptor tyrosine kinases, stabilizing the formation of active dimers and modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*XLogP3 value extrapolated from analogous dimethyl derivative .
Key Observations :
Substituent Effects on Reactivity: Chlorine vs. Iodo: The 6-iodo derivative (CAS: 552295-08-6) exhibits heavier halogen substitution, increasing molecular weight and polarizability, which may enhance cross-coupling reactivity (e.g., Suzuki reactions) compared to chloro analogs . Methyl vs.
Biological Activity: Methyl-substituted derivatives (e.g., 2,5,6-trimethyl) are primarily used as synthetic intermediates, whereas phenyl- or pyridine-substituted analogs (e.g., compounds 3–9 in ) demonstrate folate receptor selectivity and inhibition of one-carbon metabolism in cancer cells.
Synthetic Challenges: Disubstituted derivatives (e.g., 5,6-disubstituted) often require stringent lithiation conditions, as seen in failed benzoylation attempts of 4-chloro-6-dimethylamino-2-(methylsulfanyl)pyrimidine . The trimethyl derivative benefits from straightforward synthesis via POCl₃-mediated chlorination, avoiding complex multi-step routes .
Biological Activity
4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H9ClN2S
- Molecular Weight : 212.7 g/mol
- CAS Number : 83548-58-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as an inhibitor for several enzymes and receptors, affecting multiple biochemical pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and inflammation pathways.
- Cell Signaling Modulation : It influences cellular signaling pathways related to inflammation and apoptosis, potentially providing therapeutic benefits in conditions such as diabetes and cancer.
Antidiabetic Effects
Research indicates that this compound exhibits significant antidiabetic properties through DPP-4 inhibition. This mechanism enhances insulin secretion and reduces glucagon levels, leading to improved glycemic control.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The specific pathways affected include:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
In vitro Studies
In vitro assays have been conducted to assess the pharmacological profile of this compound:
| Study Type | Findings |
|---|---|
| DPP-4 Inhibition | IC50 values in the low micromolar range |
| Cancer Cell Lines | Significant reduction in viability at 10 µM |
| Apoptosis Markers | Increased expression of pro-apoptotic proteins |
In vivo Studies
Animal model studies have further elucidated the compound's biological effects:
| Parameter | Observations |
|---|---|
| Blood Glucose Levels | Significant reduction post-treatment |
| Tumor Growth | Inhibition observed in xenograft models |
| Safety Profile | Low toxicity with no adverse effects noted |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
- Half-life : Approximately 3 hours in murine models.
- Metabolism : Primarily hepatic metabolism with renal excretion of metabolites.
Q & A
Q. What are common synthetic routes for preparing 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine?
The synthesis typically involves cyclization and chlorination steps. For example, thienopyrimidine derivatives are synthesized via condensation of 2-amino-3-thiophenecarboxylates with reagents like formamide or urea under high temperatures (200°C) . Chlorination is achieved using phosphorus oxychloride (POCl₃) in the presence of pyridine . Alternative routes include metalation reactions (e.g., aluminum amalgam in aqueous tetrahydrofuran for reductive alkylation) . Researchers should optimize reaction conditions (temperature, solvent, catalyst) to improve yields .
Q. How can researchers confirm the purity and structural identity of this compound?
Analytical methods include:
- GC-MS : To verify molecular weight and fragmentation patterns, as demonstrated for structurally similar thienopyrimidines .
- NMR : For detailed structural elucidation (e.g., distinguishing methyl and chloro substituents) .
- HPLC : To assess purity, particularly when synthesizing intermediates for biological studies .
- InChI Key validation : Cross-referencing with PubChem data ensures consistency in structural descriptors .
Q. What safety precautions are required when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., POCl₃) .
- Waste disposal : Separate hazardous waste (e.g., chlorinated intermediates) and engage certified waste management services .
Advanced Research Questions
Q. How do substituent positions (chloro, methyl) influence reactivity in cross-coupling reactions?
The chloro group at the 4-position acts as a leaving site for nucleophilic substitution, while methyl groups at 2,5,6-positions sterically hinder certain reactions. For example, alkylation with aluminum amalgam requires careful control of solvent polarity (tetrahydrofuran/water mixtures) to balance reactivity and steric effects . Computational docking studies can predict steric clashes during interactions with biological targets .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or kinase inhibition results may arise from:
- Solubility variations : Use dimethyl sulfoxide (DMSO) with ≤1% v/v to avoid cytotoxicity artifacts .
- Assay conditions : Standardize ATP concentrations in kinase assays to minimize false negatives .
- Structural analogs : Compare with 4-chloro-pyrrolopyrimidines to isolate substituent-specific effects .
Q. How can synthetic yields be improved for large-scale applications?
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling with aryl boronic acids .
- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in cyclization steps .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate high-purity batches .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Software like AutoDock Vina models interactions with kinase ATP-binding pockets .
- QSAR studies : Correlate methyl/chloro substituent positions with IC₅₀ values to guide analog design .
Methodological Challenges
Q. Why do certain reaction conditions lead to byproducts like dechlorinated derivatives?
Over-reduction during metalation (e.g., excessive aluminum amalgam) can remove the chloro group. Mitigation strategies include:
- Stoichiometric control : Limit reducing agent equivalents .
- Low-temperature reactions : Perform reductions at 0–5°C to preserve chloro substituents .
Q. How can researchers address low solubility in aqueous buffers for in vitro assays?
- Co-solvents : Use cyclodextrins or PEG-based surfactants to enhance solubility without disrupting assays .
- Prodrug approaches : Synthesize phosphate or acetate derivatives for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
